molecular formula C14H15N5O3 B14317220 1,3,7-Trimethyl-2-(2-nitrophenyl)-1,2,3,7-tetrahydro-6H-purin-6-one CAS No. 106260-47-3

1,3,7-Trimethyl-2-(2-nitrophenyl)-1,2,3,7-tetrahydro-6H-purin-6-one

Cat. No.: B14317220
CAS No.: 106260-47-3
M. Wt: 301.30 g/mol
InChI Key: ZSPHIWMWUKVHOQ-UHFFFAOYSA-N
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Description

The compound 1,3,7-Trimethyl-2-(2-nitrophenyl)-1,2,3,7-tetrahydro-6H-purin-6-one is a purine derivative characterized by a 2-nitrophenyl group at position 2 and methyl groups at positions 1, 3, and 7 (). Its molecular formula is C₁₃H₁₃N₅O₃, and it shares structural similarities with xanthine alkaloids like caffeine but is distinguished by the 2-nitrophenyl substituent, which introduces strong electron-withdrawing effects. This substitution may influence its biological activity, stability, and receptor-binding properties, though specific pharmacological data for this compound remain unreported in the provided evidence.

Properties

CAS No.

106260-47-3

Molecular Formula

C14H15N5O3

Molecular Weight

301.30 g/mol

IUPAC Name

1,3,7-trimethyl-2-(2-nitrophenyl)-2H-purin-6-one

InChI

InChI=1S/C14H15N5O3/c1-16-8-15-12-11(16)14(20)18(3)13(17(12)2)9-6-4-5-7-10(9)19(21)22/h4-8,13H,1-3H3

InChI Key

ZSPHIWMWUKVHOQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(N2C)C3=CC=CC=C3[N+](=O)[O-])C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in CRF1 Receptor Antagonism

Several 1,2,3,7-tetrahydro-6H-purin-6-one derivatives have been synthesized as corticotropin-releasing factor 1 (CRF1) receptor antagonists , demonstrating high potency and selectivity. Key examples include:

Compound Name Molecular Formula Substituents IC₅₀ (CRF1) Selectivity Source
Target Compound C₁₃H₁₃N₅O₃ 2-(2-nitrophenyl), 1,3,7-trimethyl Not reported Not reported
Compound 12d C₁₅H₁₇N₅O₂ Undisclosed substituents 5.4 nM Selective for CRF1
Compound 12j Undisclosed Undisclosed substituents Undisclosed Selective for CRF1
  • Key Differences :
    • The target compound’s 2-nitrophenyl group is absent in the CRF1 antagonists, which instead feature substituents optimized for receptor binding.
    • Compound 12d’s high potency (IC₅₀ = 5.4 nM) highlights the importance of substituent tuning for CRF1 antagonism, a property that could theoretically be explored in the target compound through structural modifications .

Thio-Substituted Analogs

Thioxanthine derivatives, such as 6-thiocaffeine (1,3,7-trimethyl-6-thioxanthine), replace the 6-oxo group with a thioxo moiety. These analogs exhibit distinct physicochemical and biological properties:

Compound Name Molecular Formula Substituents Key Feature Source
Target Compound C₁₃H₁₃N₅O₃ 6-oxo, 2-nitrophenyl Electron-withdrawing
6-Thiocaffeine C₇H₈N₄OS 6-thioxo, 1,3,7-trimethyl Increased lipophilicity
  • Thioxanthines are known for altered metabolic stability and kinase inhibition profiles, suggesting that the target compound’s 6-oxo group may confer distinct pharmacokinetic behavior .

Derivatives with Heterocyclic Substituents

UE8 (2-sulfanylidene-3-[(2R)-tetrahydro-2-furanylmethyl]-1,2,3,7-tetrahydro-6H-purin-6-one) is a structurally complex analog featuring a sulfanylidene group and a tetrahydrofuranmethyl substituent:

Compound Name Molecular Formula Substituents Biological Relevance Source
Target Compound C₁₃H₁₃N₅O₃ 2-nitrophenyl Unknown
UE8 C₁₀H₁₂N₄O₂S 2-sulfanylidene, 3-(tetrahydrofuranmethyl) Labeled as "Ligand of Interest"
  • Functional Implications :
    • UE8’s sulfanylidene group may enable disulfide bond formation or redox activity, unlike the target compound’s nitro group.
    • The tetrahydrofuranmethyl substituent in UE8 introduces stereochemical complexity, which could enhance receptor specificity .

Nitro-Substituted Purine Derivatives

describes a purine derivative with a 6-[(2-nitrophenyl)methylsulfanyl] group, sharing the 2-nitrophenyl motif but differing in core structure:

Compound Name Molecular Formula Substituents Activity Source
Target Compound C₁₃H₁₃N₅O₃ 2-nitrophenyl Not reported
6-[(2-Nitrophenyl)methylsulfanyl]purine C₁₂H₉N₅O₂S 6-[(2-nitrophenyl)methylsulfanyl] Undisclosed
  • Comparison: Both compounds feature nitroaromatic groups, which are associated with π-π stacking interactions in receptor binding.

Q & A

Q. What experimental strategies are recommended for synthesizing 1,3,7-Trimethyl-2-(2-nitrophenyl)-1,2,3,7-tetrahydro-6H-purin-6-one?

Methodological Answer: Synthesis should follow established protocols for purine derivatives, incorporating regioselective alkylation and nitration steps. For example:

Alkylation: Use trimethylamine or dimethyl sulfate under controlled pH to selectively methylate the purine backbone at the 1, 3, and 7 positions .

Nitrophenyl Substitution: Introduce the 2-nitrophenyl group via nucleophilic aromatic substitution or Pd-catalyzed coupling, ensuring minimal side reactions by monitoring temperature and solvent polarity (e.g., DMF or THF) .

Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate the compound. Validate purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR: 1H and 13C NMR to confirm methyl group positions and aromatic substitution patterns. For ambiguous signals, use 2D NMR (e.g., NOESY to verify spatial proximity of substituents) .
  • Mass Spectrometry: High-resolution MS (HRMS) to validate molecular formula (e.g., ESI+ mode with internal calibration).
  • X-ray Crystallography: If single crystals are obtainable, resolve the crystal structure to confirm stereochemistry .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer: Refer to GHS guidelines for nitrophenyl derivatives:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels.
  • First Aid: In case of skin contact, wash immediately with water for 15 minutes and consult a physician, providing the safety data sheet .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the nitro group in this compound?

Methodological Answer: Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

Electrostatic Potential Mapping: Identify electron-deficient regions susceptible to nucleophilic attack.

Transition State Analysis: Model nitro group reduction pathways (e.g., catalytic hydrogenation) to predict intermediates and energy barriers .

Solvent Effects: Incorporate polarizable continuum models (PCM) to simulate reaction environments (e.g., aqueous vs. organic solvents) .

Q. What experimental approaches resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Solvent Screening: Test solubility in a tiered solvent system (e.g., water, DMSO, chloroform) using dynamic light scattering (DLS) to detect aggregation.

Thermodynamic Analysis: Measure solubility via gravimetric methods at varying temperatures (10–50°C) to construct van’t Hoff plots and calculate ΔHsol.

Co-solvent Systems: Explore binary mixtures (e.g., ethanol/water) to enhance solubility while maintaining structural stability .

Q. How can researchers investigate the photochemical stability of the nitroaromatic moiety?

Methodological Answer:

UV-Vis Spectroscopy: Monitor absorbance changes (300–400 nm) under controlled UV irradiation to track nitro group degradation .

LC-MS Analysis: Identify photodegradation products (e.g., nitroso or amine derivatives) using reverse-phase chromatography with tandem MS .

Quantum Yield Calculation: Use actinometry (e.g., potassium ferrioxalate) to quantify photoreaction efficiency .

Q. What strategies optimize catalytic reduction of the nitro group without affecting the purine core?

Methodological Answer:

Catalyst Selection: Screen transition metals (e.g., Pd/C, Raney Ni) under hydrogen gas at low pressure (1–3 atm) to minimize over-reduction .

Protecting Groups: Temporarily block reactive purine positions (e.g., N9) with acetyl or benzyl groups during reduction .

Kinetic Monitoring: Use in situ IR spectroscopy to detect intermediate formation (e.g., hydroxylamine) and adjust reaction time accordingly .

Data Analysis & Validation

Q. How should researchers address discrepancies in NMR data across different labs?

Methodological Answer:

Standardization: Calibrate instruments using certified reference materials (e.g., tetramethylsilane for 1H NMR).

Deuterated Solvent Effects: Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts .

Collaborative Validation: Share raw data (FID files) with independent labs for reprocessing and peak assignment .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

Methodological Answer:

Dose-Response Modeling: Fit data to a sigmoidal curve (e.g., Hill equation) using nonlinear regression (GraphPad Prism).

Error Propagation: Calculate confidence intervals via bootstrap resampling (n=1000 iterations) to account for variability in triplicate measurements .

Outlier Detection: Apply Grubbs’ test to exclude anomalous data points while maintaining assay integrity .

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